Hydroxy mifepristone

Overview

Description

Mifepristone, also known as RU-486, is a synthetic steroid with antiprogestational effects . It is used for the medical termination of intrauterine pregnancy and to control hyperglycemia secondary to hypercortisolism in adult patients with endogenous Cushing’s syndrome .

Synthesis Analysis

In a study, the synthesis procedure of metapristone, a metabolite of mifepristone, was modified to produce grams of metapristone . The spectral properties and in vitro cellular activities of metapristone were fully characterized .

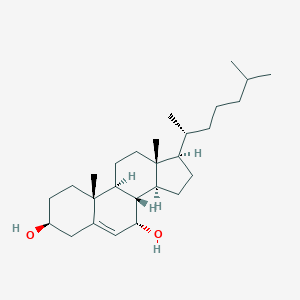

Molecular Structure Analysis

Mifepristone has a molecular formula of C29H35NO2 . Its average mass is 429.594 Da and its monoisotopic mass is 429.266785 Da .

Chemical Reactions Analysis

A stability-indicating RP-HPLC method was developed for the determination of mifepristone in bulk and tablet formulation . In acidic, basic, oxidative, thermal, and photolytic forced degradation conditions, the peak of the degradation product was clearly and well separated from the drug peak .

Physical And Chemical Properties Analysis

Mifepristone has a density of 1.189 g/cm3 . Its boiling point is 629 °C and it has a molar refractivity of 127.7 cm3 .

Scientific Research Applications

Pharmacological Abortion

Hydroxy mifepristone plays a crucial role in pharmacological abortions . A study conducted by the Wroclaw Medical University developed a method for determining mifepristone in human blood and identifying its metabolites after a self-induced pharmacological abortion . The study revealed the presence of five compounds, including Hydroxy mifepristone .

Forensic Toxicological Analysis

The same study also proposed that the established UHPLC-QqQ-MS/MS method is suitable for forensic toxicological analysis . This method can be used to examine the pharmacokinetics, bioavailability, and metabolism of RU-486 .

Pregnancy Termination

Hydroxy mifepristone contributes to the termination of early-stage pregnancies . A study found that mifepristone induces histological and subcellular changes in decidua and chorionic villi . The increased apoptosis, which is associated with the modulation of the relative ratio of Bax/Bcl-2, contributes to the pregnancy termination .

Treatment of Hormone-Dependent Diseases

Mifepristone has been widely used in the treatment of hormone-dependent diseases, such as endometriosis, adenomyosis, uterine fibroids, endometrial cancer, and ovarian cancer . As a metabolite of mifepristone, Hydroxy mifepristone may also play a role in these treatments.

Contraception

Mifepristone has been used in contraception . Given that Hydroxy mifepristone is a metabolite of mifepristone, it may also have potential applications in this field.

Clinical Toxicology

The UHPLC-QqQ-MS/MS method developed for the determination of mifepristone and its metabolites, including Hydroxy mifepristone, can be used in clinical toxicology for future investigations .

Mechanism of Action

Target of Action

Hydroxy mifepristone, like mifepristone, primarily targets the progesterone receptor . Progesterone receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .

Mode of Action

Hydroxy mifepristone acts as a competitive antagonist at progesterone receptor sites . It inhibits the activity of endogenous or exogenous progesterone . In the absence of progesterone, mifepristone can act as a partial agonist .

Biochemical Pathways

The anti-progestational activity of hydroxy mifepristone results in the release of endogenous prostaglandins from the endometrium or decidua, inducing bleeding during the luteal phase and in early pregnancy .

Pharmacokinetics

A study has reported the presence of mifepristone and its metabolites, including hydroxy mifepristone, in maternal blood samples after a self-induced abortion .

Result of Action

The primary result of hydroxy mifepristone’s action is the termination of pregnancy due to its anti-progestational effects . It can also stimulate ovarian cancer cell migration, proliferation, and growth in vivo .

Action Environment

The action of hydroxy mifepristone can be influenced by environmental factors such as the concentration of the drug in the tissue. For instance, low tissue concentrations achieved with therapeutic doses may promote the growth of ovarian cancers .

Safety and Hazards

Mifepristone may damage fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle it until all safety precautions have been read and understood . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

properties

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLTWLWXPJPTQG-GCNJZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy mifepristone | |

CAS RN |

105012-15-5 | |

| Record name | (11.BETA.,17.BETA.)-11-(4-(DIMETHYLAMINO)PHENYL)-17-HYDROXY-17-(3-HYDROXY-1-PROPYN-1-YL)ESTRA-4,9-DIEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY1DH55PN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

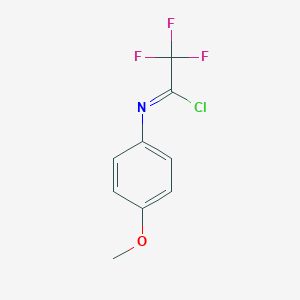

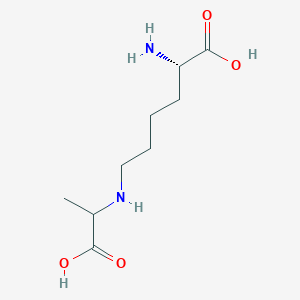

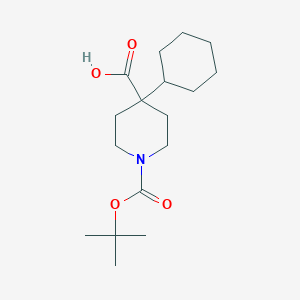

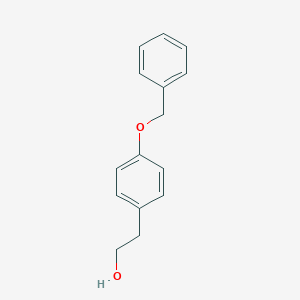

Feasible Synthetic Routes

Q & A

Q1: What is known about the metabolism of Mifepristone?

A1: Mifepristone undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes. [] The research highlights several identified metabolites, including N-desmethyl-Mifepristone, 22-OH-Mifepristone (Hydroxy Mifepristone), N,N-didesmethyl-Mifepristone, and N-desmethyl-hydroxy-Mifepristone. [] This indicates that both hydroxylation and demethylation are key metabolic pathways for Mifepristone.

Q2: How do the analytical methods described in the research contribute to our understanding of Hydroxy Mifepristone?

A2: The research primarily focuses on developing and validating highly sensitive and specific analytical methods, such as UHPLC-QqQ-MS/MS and LC-MS/MS, for quantifying Mifepristone and its metabolites, including Hydroxy Mifepristone, in biological samples. [, ] These methods are crucial for:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)